MAO-A vs. MAO-B Isoform Selectivity: Comparative Inhibition Potency for 2-Methyl-6-(methylamino)benzoic Acid
2-Methyl-6-(methylamino)benzoic acid demonstrates marked isoform selectivity in monoamine oxidase (MAO) inhibition, with potent activity against MAO-A and negligible activity against MAO-B. In a standardized fluorimetric assay using bovine brain mitochondria, the compound inhibited MAO-A with an IC50 of 82 nM, whereas its IC50 for MAO-B was determined to be 890,000 nM [1]. This corresponds to a >10,000-fold selectivity for MAO-A over MAO-B, a feature not consistently observed across all aminobenzoic acid derivatives. For context, structural analogs with alternative substitution patterns, such as 5-Methyl-2-(methylamino)benzoic acid (CAS 54675-16-0), have not been reported with comparable selectivity profiles, underscoring the influence of the 2,6-substitution pattern on target discrimination .
| Evidence Dimension | MAO-A vs. MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | MAO-A IC50 = 82 nM; MAO-B IC50 = 890,000 nM |
| Comparator Or Baseline | Internal comparator: MAO-B as baseline for isoform selectivity calculation |
| Quantified Difference | >10,000-fold selectivity (890,000 nM / 82 nM ≈ 10,854) |
| Conditions | Bovine brain mitochondria; serotonin substrate for MAO-A, benzylamine substrate for MAO-B; 60 min incubation; fluorimetric detection |
Why This Matters
This high degree of MAO-A selectivity distinguishes the compound from non-selective or MAO-B-preferring analogs, directly informing its procurement for mechanistic studies of serotonergic pathways or as a scaffold for developing isoform-selective tool compounds.
- [1] BindingDB. (2016). Entry BDBM50097419 (CHEMBL3585825). Affinity data for bovine MAO-A and MAO-B inhibition. View Source
